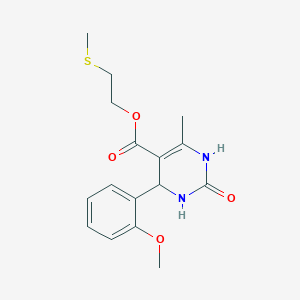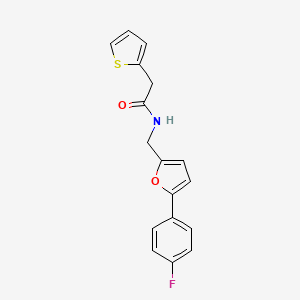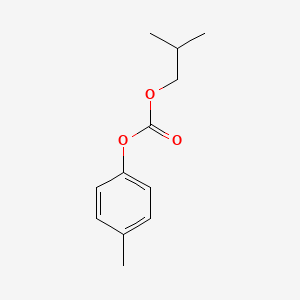![molecular formula C22H27ClN2O2 B5103608 [4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride](/img/structure/B5103608.png)
[4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a trimethylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenyl and trimethylphenyl groups. Common reagents used in these reactions include piperazine, phenyl isocyanate, and trimethylbenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Industrial methods often incorporate advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: [4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions mentioned above are carried out under specific conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. It is employed in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, it may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses.
Comparison with Similar Compounds
Cetylpyridinium chloride: This compound shares structural similarities with [4-(4-Methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride and is used as an antimicrobial agent.
Domiphen bromide: Another structurally similar compound, domiphen bromide, is also used for its antimicrobial properties.
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(4-methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-15-13-16(2)20(17(3)14-15)21(25)18-5-7-19(8-6-18)22(26)24-11-9-23(4)10-12-24;/h5-8,13-14H,9-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHFUWXHFWUOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B5103567.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103573.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)
![1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)

![N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B5103587.png)
![2-(4-Methoxybenzamido)-N-[3-methyl-1-(3-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B5103590.png)
![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B5103598.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5103601.png)
![1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B5103616.png)
![(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol](/img/structure/B5103623.png)
